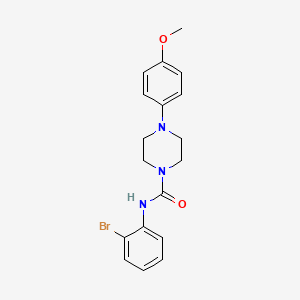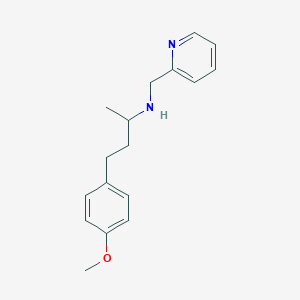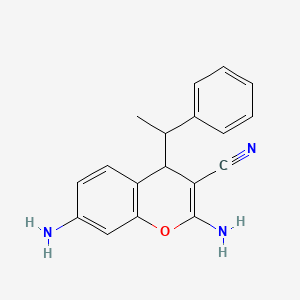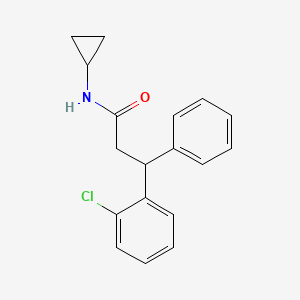![molecular formula C25H28N2O2S B6044959 1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6044959.png)
1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine” is a chemical compound with the molecular formula C25H28N2O2S . It has an average mass of 420.567 Da and a monoisotopic mass of 420.187134 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecule contains a total of 61 bonds. There are 33 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 tertiary amine (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 414.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 . Its exact mass is 414.16132849 g/mol and its monoisotopic mass is 414.16132849 g/mol . The topological polar surface area is 115 Ų . The heavy atom count is 29 . The compound has a formal charge of 0 .Eigenschaften
IUPAC Name |
1-benzhydryl-4-(2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-20-13-14-24(21(2)19-20)30(28,29)27-17-15-26(16-18-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIBDIXOSYREHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)

![4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B6044918.png)

![3-[(3-Methylbutyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B6044933.png)


![N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B6044949.png)
![Propan-2-yl 4-methyl-5-(phenylcarbamoyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B6044954.png)

![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)

